4-{[(5-Bromothiophen-2-yl)methyl]amino}butan-2-ol

Catalog No.
S13776087
CAS No.
M.F
C9H14BrNOS
M. Wt
264.18 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-{[(5-Bromothiophen-2-yl)methyl]amino}butan-2-ol

Product Name

4-{[(5-Bromothiophen-2-yl)methyl]amino}butan-2-ol

IUPAC Name

4-[(5-bromothiophen-2-yl)methylamino]butan-2-ol

Molecular Formula

C9H14BrNOS

Molecular Weight

264.18 g/mol

InChI

InChI=1S/C9H14BrNOS/c1-7(12)4-5-11-6-8-2-3-9(10)13-8/h2-3,7,11-12H,4-6H2,1H3

InChI Key

UQXXUJSLQPSPFW-UHFFFAOYSA-N

Canonical SMILES

CC(CCNCC1=CC=C(S1)Br)O

4-{[(5-Bromothiophen-2-yl)methyl]amino}butan-2-ol is a chemical compound with the molecular formula C9H14BrNOSC_9H_{14}BrNOS and a molecular weight of 264.18 g/mol. This compound features a bromothiophene moiety, which is known for its unique electronic properties, making it of interest in various chemical and biological applications. The compound is characterized by its amino alcohol structure, which includes a secondary alcohol group at the butan-2-ol position, contributing to its potential reactivity and biological activity .

Include:

  • Nucleophilic Substitution: The bromine atom can be substituted by nucleophiles, leading to various derivatives.
  • Alcohol Reactions: The hydroxyl group can participate in dehydration reactions to form alkenes or be converted into ethers through reactions with alcohols.
  • Amine Reactions: The amine group can undergo acylation or alkylation, providing pathways to synthesize more complex molecules.

Synthesis of 4-{[(5-Bromothiophen-2-yl)methyl]amino}butan-2-ol typically involves multi-step organic synthesis techniques. A possible synthetic route could include:

  • Formation of the Thiophene Derivative: Starting from 5-bromothiophene, a methylation reaction could introduce the methyl group.
  • Amination: The bromothiophenyl group can be introduced via nucleophilic substitution with an appropriate amine under basic conditions.
  • Alcohol Formation: The final step would involve the reduction of a suitable precursor or direct synthesis of the alcohol from an intermediate.

Each step requires careful control of reaction conditions to optimize yield and purity .

4-{[(5-Bromothiophen-2-yl)methyl]amino}butan-2-ol has potential applications in various fields:

  • Pharmaceuticals: Due to its unique structure, it may serve as a lead compound for drug development targeting specific diseases.
  • Material Science: Its electronic properties could be harnessed in organic electronics or as a building block for novel materials.
  • Biochemical Research: It can be used in studies investigating the interaction of thiophene derivatives with biological targets .

Interaction studies involving 4-{[(5-Bromothiophen-2-yl)methyl]amino}butan-2-ol would focus on its binding affinity and activity against specific biological targets. Such studies are crucial for understanding its mechanism of action and potential therapeutic applications. Investigations could include:

  • In vitro assays to assess its effects on cell lines.
  • Binding studies to determine interactions with proteins or enzymes relevant to disease pathways.

These studies would provide insights into how this compound may modulate biological functions .

Several compounds share structural similarities with 4-{[(5-Bromothiophen-2-yl)methyl]amino}butan-2-ol. A comparison highlights its uniqueness:

Compound NameMolecular FormulaKey Features
4-Amino-2-butanolC4H11NOC_4H_{11}NOSimple amino alcohol without thiophene; used in pharmaceuticals.
1-{[(5-Bromothiophen-2-yl)methyl]amino}-propan-1,3-diolC11H18BrNOSC_11H_{18}BrNOSSimilar thiophene moiety; longer carbon chain; potential for different reactivity.
4-(Methylamino)-butan-2-olC5H13NOC_5H_{13}NOContains an amino group but lacks the thiophene structure; simpler pharmacological profile.

The presence of the bromothiophene moiety in 4-{[(5-Bromothiophen-2-yl)methyl]amino}butan-2-ol distinguishes it from other similar compounds, potentially offering unique electronic and biological properties that merit further investigation .

4-{[(5-Bromothiophen-2-yl)methyl]amino}butan-2-ol is a secondary alcohol featuring a bromothiophene moiety linked to an aminobutanol chain. Its molecular formula is C₉H₁₄BrNOS, with a molecular weight of 264.18 g/mol. The International Union of Pure and Applied Chemistry (IUPAC) name systematically describes its structure: the thiophene ring is substituted with a bromine atom at the 5-position, while a methylamino group bridges the thiophene to the butan-2-ol backbone.

The compound’s SMILES notation (CC(O)CCNCc1ccc(Br)s1) clarifies the connectivity: a hydroxyl group (-OH) resides on the second carbon of the butanol chain, which connects to a methylamino group (-NH-CH₂-) bound to the 2-position of the thiophene ring. The bromine atom occupies the 5-position of the heterocycle, creating a sterically and electronically distinct structure.

Key spectroscopic identifiers include:

  • ¹H NMR: Signals for the hydroxyl proton (δ ~1.5–2.0 ppm), methylamino group (δ ~2.5–3.0 ppm), and aromatic protons on the thiophene ring (δ ~6.8–7.5 ppm).
  • ¹³C NMR: Peaks corresponding to the brominated thiophene carbons (δ ~110–130 ppm) and the aliphatic carbons of the butanol chain (δ ~20–70 ppm).

This structural configuration enables diverse reactivity, particularly in cross-coupling reactions and nucleophilic substitutions, as discussed in later sections.

Historical Context in Heterocyclic Chemistry Research

Thiophene derivatives have been integral to organic chemistry since their discovery in 1883 by Viktor Meyer, who synthesized thiophene via the reaction of acetylene with sulfur. The incorporation of halogens, such as bromine, into thiophene rings emerged as a pivotal advancement in the mid-20th century, driven by the need for electron-deficient aromatic systems in pharmaceuticals and materials science.

The specific compound 4-{[(5-Bromothiophen-2-yl)methyl]amino}butan-2-ol represents a modern iteration of these efforts. Its design leverages the thiophene ring’s aromatic stability and the bromine atom’s ability to act as a leaving group in substitution reactions. Early synthetic routes to bromothiophenes relied on direct bromination using bromine or N-bromosuccinimide (NBS), but contemporary methods employ regioselective functionalization to achieve precise substitution patterns.

The aminobutanol side chain introduces a chiral center, making the compound valuable in asymmetric synthesis. This feature aligns with broader trends in medicinal chemistry, where chiral amines are critical for developing bioactive molecules.

Significance of Bromothiophene Derivatives in Modern Organic Synthesis

Bromothiophene derivatives like 4-{[(5-Bromothiophen-2-yl)methyl]amino}butan-2-ol are indispensable in cross-coupling reactions, particularly Suzuki-Miyaura couplings, which form carbon-carbon bonds between aryl halides and boronic acids. For example, in a 2012 study, palladium-catalyzed coupling of 5-bromothiophene-2-carbaldehyde with aryl boronic esters yielded biaryl compounds with high efficiency. The bromine atom’s electronegativity enhances the electrophilicity of the thiophene ring, facilitating oxidative addition to palladium catalysts.

Table 1: Applications of Bromothiophene Derivatives

ApplicationExample ReactionRole of Bromothiophene
Suzuki-Miyaura CouplingPd-catalyzed aryl-aryl bond formationElectrophilic coupling partner
Nucleophilic Aromatic SubstitutionDisplacement of Br with amines or alkoxidesLeaving group (Br)
Polymer SynthesisConducting polymers for electronicsElectron-withdrawing substituent

The compound’s hydroxyl and amino groups further enable post-functionalization. For instance, the alcohol can be oxidized to a ketone for subsequent condensation reactions, while the amine participates in Schiff base formation or alkylation. These transformations underscore its utility in constructing pharmacophores and functional materials.

XLogP3

2.1

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

2

Exact Mass

262.99795 g/mol

Monoisotopic Mass

262.99795 g/mol

Heavy Atom Count

13

Dates

Last modified: 08-10-2024

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